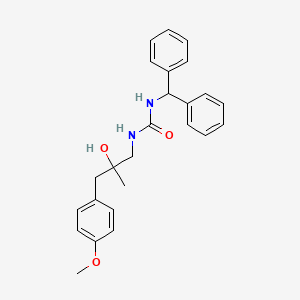

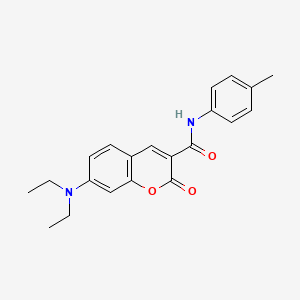

![molecular formula C20H16N2O3S B2938630 (Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 325978-09-4](/img/structure/B2938630.png)

(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of readily available amines with other compounds . For example, a general and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines has been developed .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in cross-dehydrogenative coupling reactions under visible-light photoredox catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the NMR spectra can provide information about the chemical environment of the atoms in the molecule .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and antiproliferative activities, suggesting potential therapeutic applications in treating microbial infections and cancer (Mansour et al., 2020). Another research focused on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which exhibited moderate to high activity against breast cancer cell lines, indicating its potential as an anticancer agent (Salahuddin et al., 2014).

Material Science and Luminescence

Research on carboxylate-assisted acylamide metal–organic frameworks (MOFs) highlighted their synthesis, structure, and properties such as thermostability and luminescence, which could be relevant for applications in materials science and sensing technologies (Sun et al., 2012).

Photodynamic Therapy

A study on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines bearing pyridyloxy substituents explored their potential as cationic photosensitizers for photodynamic therapy of cancer. These complexes exhibited high singlet oxygen quantum yields and adjustable long-wavelength absorption, which could be tailored for specific therapeutic applications (Michelsen et al., 1996).

Molecular Mechanisms and Drug Design

Investigations into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells provided insights into the molecular mechanisms of thiazolides, a novel class of anti-infectious agents, and their potential applications in developing new therapeutic strategies against colon cancer (Brockmann et al., 2014).

Mécanisme D'action

Naphtho[2,1-d]thiazole

This is a class of compounds that has been studied for their potential biological activities . For example, some naphtho[2,1-d]thiazole derivatives have been found to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Benzamide

Benzamides are a class of compounds that have a wide range of biological activities. For example, some benzamides are used as antipsychotic drugs, while others have shown anticancer activity .

Dimethoxy Substituents

Compounds with dimethoxy substituents often exhibit interesting biological activities. For example, 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides have been used as glycosyl donors in the synthesis of 1,2-cis-glycosides .

Orientations Futures

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWJUXIJUTFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

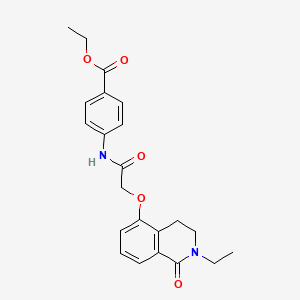

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)

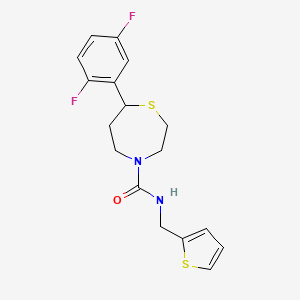

![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)

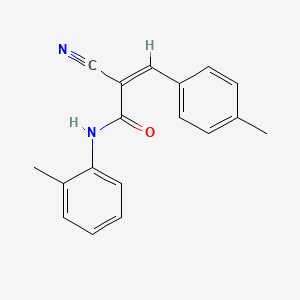

![2-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2938558.png)

![2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2938560.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2938562.png)

![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)